2-(4-methoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
- It features a thiazole ring, a phenyl group, and an acetamide moiety.
- The compound’s structure is intriguing due to the nearly orthogonal arrangement of the 2-methoxyphenyl group, which disrupts the typical π-stacking observed in organic radicals with extended π-conjugated aromatic frameworks .
2-(4-methoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide: , also known by its chemical formula CHNOS, is a complex organic compound.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it is likely that it can be synthesized through multistep reactions involving thiazole and phenyl precursors.
- Industrial production methods remain undisclosed, but research laboratories may employ custom synthetic strategies.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: Investigating the compound’s reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Assessing its use in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism remains speculative due to limited data.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds for comparison. researchers may explore related thiazole derivatives or acetamides.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-9-7-14(8-10-17)11-18(22)20-12-16-13-24-19(21-16)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
XKQMFUIRKFLASQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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